molecular formula C23H27NO5 B13534407 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B13534407
M. Wt: 397.5 g/mol
InChI Key: LUTPSNMZZXXHCA-UHFFFAOYSA-N
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Description

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound that is commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the protection of amino acids during peptide synthesis. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the tert-Butoxy Group: The tert-butoxy group is introduced by reacting the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.

    Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture through techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.

    Substitution Reactions: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, etc.

    Substitution: Introduction of new functional groups replacing the tert-butoxy group.

Scientific Research Applications

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Material Science: Used in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability to the molecule. The protected amino acid can then undergo coupling reactions to form peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
  • 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
  • 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

Uniqueness

This compound is unique due to its specific combination of the Fmoc protecting group and the tert-butoxy group. This combination provides a balance of stability and reactivity, making it highly effective in peptide synthesis. The presence of the tert-butoxy group also enhances the solubility and handling properties of the compound, making it more convenient for use in various synthetic applications.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

LUTPSNMZZXXHCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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